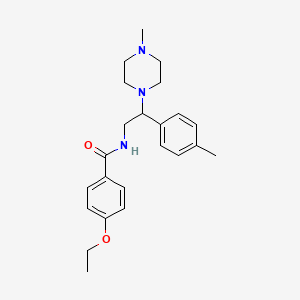
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline
Descripción general
Descripción
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a chemical compound with the CAS Number: 869944-01-4. It has a molecular weight of 209.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a tan solid . It has a molecular weight of 209.26 and a molecular formula of C11H16FN3 . The compound has a boiling point of 338.1±42.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 .Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is not fully understood, but it is believed to involve binding to proteins and enzymes via its nitrogen atom. This binding is thought to alter the structure and function of the proteins and enzymes, allowing for further study and manipulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to have some effects on the activity of proteins and enzymes. It has been shown to bind to some proteins, such as cytochrome P450 and histone deacetylase, and to inhibit their activity. It has also been shown to have some effect on the activity of enzymes, such as phosphatases and kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it has a wide range of applications in organic chemistry and biochemistry. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that this compound is a fluorinated compound and therefore has the potential to be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in scientific research. One potential direction is the development of new methods for the synthesis of this compound and related compounds. Another potential direction is the development of new applications for this compound, such as in drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic uses. Finally, further research into the toxicity of this compound could lead to improved safety protocols for its use in laboratory experiments.
Métodos De Síntesis
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline can be synthesized using a variety of methods, with the most common being the reductive amination of 5-fluoro-2-nitroaniline with 4-methylpiperazine. This reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at temperatures between 25 and 50°C. The reaction produces this compound in high yields and can be used for large-scale production.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has a wide range of applications in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, it is used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and heterocycles. In biochemistry, it is used as a ligand for binding to proteins and enzymes, allowing for the study of their structure and function. It is also used as a fluorescent probe for studying the structure and dynamics of proteins, and as a fluorescent dye for imaging in cell biology.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Propiedades
IUPAC Name |
5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVYGYSJGBINCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
869944-01-4 | |
| Record name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)
![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)
![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)




![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)
